Lactose - 63-42-3

Lactose

Catalog Number: EVT-272135
CAS Number: 63-42-3
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lactose is a white hard crystalline powder. (NTP, 1992)
Beta-lactose is the beta-anomer of lactose.
A disaccharide of glucose and galactose in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.
beta-Lactose contains a Lactosylceramide motif and is often attached to a Cer aglycon.
beta-Lactose is a natural product found in Hypericum perforatum with data available.
A disaccharide of GLUCOSE and GALACTOSE in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.

Glucose

  • Relevance: Glucose is one of the two monosaccharide subunits that make up lactose. The enzymatic hydrolysis of lactose by lactase yields glucose and galactose [, , , ]. This breakdown is essential for lactose digestion in the human body.

Galactose

  • Relevance: Galactose is the other monosaccharide subunit of lactose. Like glucose, it is produced by the enzymatic breakdown of lactose [, , , , ]. Individuals with galactosemia, a rare genetic disorder, have difficulty metabolizing galactose.

2-Fucosyllactose

  • Relevance: This compound is structurally related to lactose, sharing the lactose core. Research suggests that 2-fucosyllactose can influence the composition of intestinal microbiota, potentially benefiting infants [, ].

3-Fucosyllactose

  • Relevance: Like 2-fucosyllactose, 3-fucosyllactose is structurally similar to lactose and impacts gut microbiota composition [].

Beta-Galacto-Oligosaccharides (β-GalOS)

  • Relevance: β-GalOS are produced through the enzymatic modification of lactose by β-galactosidase. These oligosaccharides are added to infant formulas for their prebiotic effects, promoting a healthy gut microbiome [].

Sucrose

  • Relevance: While structurally different from lactose, sucrose is often used in conjunction with lactose in food products and stabilizers []. This necessitates methods for their separation and quantification, as highlighted in research on analyzing food composition.

Lactulose

    N-Acetylglucosamine

    • Relevance: GlcNAc is a key building block found in certain complex human milk oligosaccharides (HMOs) that are structurally related to lactose. Research has identified novel HMOs with GlcNAc branches, further expanding the structural diversity of these important milk components [].
    Source

    Lactose is predominantly sourced from mammalian milk, with cow's milk containing about 4.8% lactose. It can also be found in lower concentrations in human milk, goat milk, and other dairy products. Lactose can be industrially extracted from whey, a byproduct of cheese production.

    Classification

    Lactose belongs to the class of carbohydrates known as disaccharides, which are formed by the glycosidic linkage between two monosaccharides. It is specifically classified as a β-D-galactopyranosyl-(1→4)-D-glucose.

    Synthesis Analysis

    The synthesis of lactose occurs primarily in the mammary glands during lactation. The biochemical process involves the enzyme galactosyltransferase, which catalyzes the transfer of galactose from uridine diphosphate galactose to glucose, resulting in the formation of lactose and uridine diphosphate.

    Methods

    1. Enzymatic Synthesis: Lactose is synthesized through enzymatic reactions involving glucose and uridine diphosphate galactose.
    2. Microbial Fermentation: Some industrial methods utilize microbial fermentation where specific strains convert glucose into lactose.
    3. One-Pot Synthesis: Recent research has explored one-pot synthesis methods that combine enzymatic hydrolysis and catalytic processes to produce sweetening syrups from lactose .

    Technical Details

    • The enzymatic reaction is facilitated by alpha-lactalbumin, which alters the substrate specificity of galactosyltransferase during lactogenesis.
    • The reaction occurs within the Golgi apparatus of mammary epithelial cells, where glucose is transported into the lumen for synthesis .
    Molecular Structure Analysis

    Lactose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol. The structural representation shows that lactose consists of a β-D-galactopyranosyl unit linked to a D-glucopyranosyl unit through a β-1,4-glycosidic bond.

    Structure Data

    • Chemical Structure:
      C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}
    • Structural Representation:
      • Galactose: A six-membered ring with hydroxyl groups at specific positions.
      • Glucose: A six-membered ring similar to galactose but differs in hydroxyl group orientation.
    Chemical Reactions Analysis

    Lactose can undergo various chemical reactions:

    1. Hydrolysis: Lactose can be hydrolyzed into its constituent monosaccharides (glucose and galactose) using enzymes such as lactase or through acidic conditions.
    2. Isomerization: Under certain conditions, lactose can be converted into other sugars like lactulose through catalytic processes .
    3. Fermentation: Lactose can be fermented by specific bacteria (e.g., Lactobacillus) to produce lactic acid.

    Technical Details

    • The hydrolysis reaction can be represented as:
      C12H22O11+H2OC6H12O6+C6H12O6\text{C}_{12}\text{H}_{22}\text{O}_{11}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{12}\text{O}_6+\text{C}_6\text{H}_{12}\text{O}_6
    Mechanism of Action

    The mechanism of lactose synthesis involves several steps:

    1. Transport: Glucose is transported from the cytosol into the Golgi lumen via specific transport proteins.
    2. Enzymatic Reaction: Galactosyltransferase interacts with alpha-lactalbumin to facilitate the transfer of galactose to glucose.
    3. Formation of Lactose: The final product, lactose, is released into the lumen while uridine diphosphate is generated as a byproduct .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White crystalline powder.
    • Solubility: Highly soluble in water; less soluble in organic solvents.
    • Melting Point: Approximately 202 °C (396 °F).

    Chemical Properties

    • Reducing Sugar: Lactose can reduce certain compounds due to its free aldehyde group.
    • Reactivity: Reacts with acids and bases; undergoes Maillard reactions when heated with amino acids.
    Applications

    Lactose has several scientific uses:

    1. Nutritional Supplement: Used in infant formulas and nutritional supplements for its energy-providing properties.
    2. Pharmaceuticals: Acts as an excipient in drug formulations due to its non-reactive nature.
    3. Food Industry: Employed as a sweetener and stabilizer in various food products.
    4. Research: Utilized in studies related to carbohydrate metabolism and enzymatic activity .
    Historical Evolution of Lactose Utilization in Human Civilization

    Coevolution of Lactase Persistence and Dairy Domestication Patterns

    The biological capacity to digest lactose—a disaccharide sugar (C₁₂H₂₂O₁₁) composed of glucose and galactose—beyond infancy represents a striking example of gene-culture coevolution. While most mammals lose lactase enzyme production after weaning, approximately 35% of modern humans retain lactase persistence (LP) into adulthood, enabling fresh milk consumption without gastrointestinal distress [1] [8]. This trait exhibits dramatic geographic disparity: frequencies reach 89–96% in Northern European populations but are low in East Asia and vary across African pastoralist groups (e.g., 64% in Sudanese Beni Amir vs. 20% in non-pastoralist neighbors) [1].

    Genetic studies reveal convergent evolution: distinct LP-associated mutations (e.g., European −13910T, East African *−14010C) arose independently within the *MCM6 gene regulatory region, all enhancing lactase (LCT) expression. Dating estimates place these mutations between 2,000–20,000 years old, coinciding with archaeological evidence for ruminant domestication (~10,500 BP) and dairying practices [1] [4] [8]. Crucially, organic residue analyses of Neolithic pottery confirm milk processing in regions like ancient Turkey (~8500 BP) before high LP frequencies existed, supporting the "culture-historical hypothesis": dairying preceded and drove genetic adaptation [1] [8]. This niche construction—where culturally transmitted practices (animal milking) altered selective pressures—enabled rapid positive selection, with estimated selection coefficients among the highest in humans (1–19%) [1].

    Table 1: Global Distribution of Lactase Persistence (LP) and Associated Genetic Variants [1] [8]

    Region/PopulationLP Frequency (%)Primary LP-Associated MutationEstimated Allele Age (Years BP)
    Northern Europe (Scandinavia)89–96rs4988235 (−13910*T)2,188–20,650
    Central/Western Europe62–86rs4988235 (−13910*T)2,188–20,650
    Eastern/Southern Europe15–54rs4988235 (−13910*T)2,188–20,650
    Pastoralist Sudan (Beni Amir)64Multiple (e.g., −14010*C)1,200–23,200
    Non-Pastoralist Sudan~20RareN/A
    Northern India63rs4988235 (−13910*T)Likely recent diffusion
    East Asia<5RareN/A

    Industrialization of Whey Byproduct Valorization (19th–21st Century)

    For centuries, cheesemaking generated whey—a lactose-rich (≈4.7–5.0%), watery byproduct—viewed as a problematic waste stream. Annually, ~90% of milk volume used in cheese production emerges as sweet whey (rennet-coagulated) or acid whey (cultured dairy byproduct) [6] [9]. Historically, disposal methods included field irrigation or direct dumping into waterways, causing eutrophication due to its high biological oxygen demand [6] [9].

    The 20th century saw transformative processing innovations:

    • Reverse Osmosis (RO) & Ultrafiltration (UF): Enabled water removal and initial concentration of whey solids (proteins, lactose). RO membranes separate water; UF membranes retain proteins while allowing lactose/permeate passage [9].
    • Evaporation & Crystallization: Further concentrated whey (to 40–60% solids) via falling-film evaporators. Controlled cooling and "seeding" of concentrated lactose solutions induced crystallization, permitting mechanical separation [9].
    • Spray Drying: Produced shelf-stable whey powder, lactose powder, and later, high-purity whey protein concentrates (WPC) and isolates (WPI) [6] [9].

    This technological progression turned waste into economic opportunity:

    "What began as a nuisance waste product... has become a powerhouse ingredient today that almost surpasses the value of the cheese it is made from." [9].

    By 2023, U.S. cheese production (14.1 billion lbs) yielded:

    • 938 million lbs dry whey
    • 1.1 billion lbs lactose (human/animal)
    • 500 million lbs WPC [9].

    Table 2: Modern Whey/Lactose Processing Stages and Outputs [6] [9]

    Processing StageTechnologyKey FunctionPrimary Output(s)
    Initial ConcentrationReverse Osmosis (RO)Removes ~70–80% water; concentrates solidsWhey concentrate (25–30% solids)
    Protein SeparationMicrofiltration/UltrafiltrationIsolates proteins based on molecular sizeWhey Protein Concentrate (WPC) isolates
    Lactose CrystallizationSeeded Cooling CrystallizersPromotes lactose crystal formation/growthLactose crystals + mother liquor
    Final DryingSpray DryersConverts liquid concentrates into stable powdersLactose powder, WPC/WPI powders
    Water RecoveryPolishing/UV TreatmentPurifies RO permeateReusable "polished water" for plant ops

    Paradigm Shifts: From Waste Product to Functional Ingredient

    Lactose has transitioned from a disposal challenge to a multifaceted functional ingredient driving growth across food, pharmaceutical, and industrial sectors. This shift is characterized by three key developments:

    • Nutritional Valorization: Recognition of lactose’s properties—mild sweetness (≈30% of sucrose), low glycemic index (GI 15–30), high crystallinity, and role as a fermentation substrate—spurred its use in:
    • Infant Formula: Mimics carbohydrate profile of human milk; often hydrolyzed to glucose/galactose for digestibility [7].
    • Bakery & Confectionery: Enhances Maillard browning, flavor, and texture in breads, cookies, and chocolates [7] [10].
    • Pharmaceuticals: Serves as an inert, compressible excipient (>60% of tablets use lactose monohydrate) due to stability and low reactivity [7].
    • Bioactive Ingredient Innovation: Advanced fractionation enabled high-value derivatives:
    • Galacto-Oligosaccharides (GOS): Prebiotics derived via enzymatic transgalactosylation of lactose, stimulating beneficial gut bacteria [10].
    • Whey Protein Bioactives: Lactoferrin (antimicrobial/immune modulator) and lactoperoxidase are isolated from whey streams originally rich in lactose [5] [10].
    • Economic & Market Expansion: The global functional dairy ingredients market, heavily reliant on lactose and its derivatives, was valued at USD 18.4 billion in 2024 and is projected to reach USD 34.1 billion by 2033 (CAGR 7.2%) [10]. Key drivers include:
    • Demand for protein-fortified foods (sports nutrition, healthy aging) utilizing whey proteins.
    • Clean-label trends favoring natural dairy ingredients over synthetic additives.
    • Technological advances in membrane filtration and bio-processing improving yield/purity [9] [10].

    Table 3: Functional Applications of Lactose and Derivatives in Modern Industries [5] [7] [10]

    SectorLactose Form/IngredientFunctional RoleApplication Examples
    Food & BeverageLactose powderFlavor enhancer, browning agent, texture modifierBaked goods, chocolate, caramel sauces
    Hydrolyzed Lactose SyrupSweetener (glucose + galactose); improved solubilityIce cream, sweetened beverages
    Galacto-Oligosaccharides (GOS)Prebiotic fiber; gut health promoterInfant formula, yogurts, supplements
    PharmaceuticalsLactose MonohydrateTablet filler/binder; ensures uniform drug dosing>60% of compressed tablets
    Anhydrous LactoseFree-flowing powder for direct compressionFast-dissolving tablets/capsules
    IndustrialFermentation FeedstockEnergy source for microbial growthEthanol, organic acids, microbial biomass production
    Sports NutritionWhey Protein Isolates (WPI)High leucine content stimulates muscle synthesisProtein shakes, bars, recovery beverages

    This evolution exemplifies a circular economy approach: valorizing every component of milk. Lactose, once an environmental liability, now underpins a high-growth, science-driven ingredient sector deeply integrated into global food and health systems [6] [9] [10].

    Properties

    CAS Number

    63-42-3

    Product Name

    Lactose

    IUPAC Name

    (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

    Molecular Formula

    C12H22O11

    Molecular Weight

    342.30 g/mol

    InChI

    InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

    InChI Key

    GUBGYTABKSRVRQ-DCSYEGIMSA-N

    SMILES

    O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)O)O

    Solubility

    50 to 100 mg/mL at 68 °F (NTP, 1992)
    Insoluble in ether and chloroform; very slightly soluble in alcohol
    In water, 1.95X10+6 mg/L at 20 °C

    Synonyms

    Lactose, anhydrous; Fast-flo; Lactose Galactinum

    Canonical SMILES

    C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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